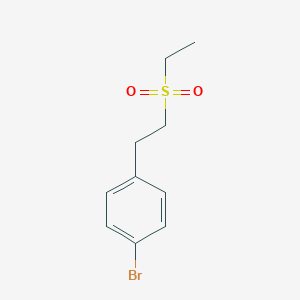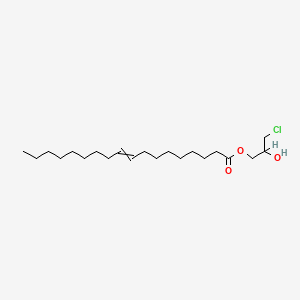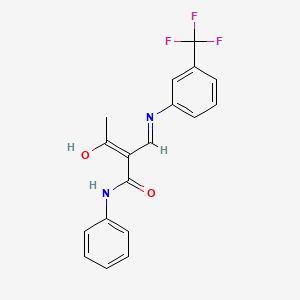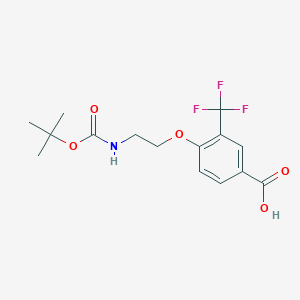
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy linker, and a trifluoromethyl-substituted benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ethoxy Linker: The protected amino group is then reacted with an ethoxy-containing reagent under suitable conditions to form the ethoxy linker.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Benzoic Acid Moiety: The final step involves the formation of the benzoic acid moiety through a series of reactions, including oxidation and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Materials Science: It is utilized in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The trifluoromethyl group imparts unique electronic properties that influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Similar in structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the Boc-protected amino group and ethoxy linker.
Uniqueness
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid is unique due to the combination of its Boc-protected amino group, ethoxy linker, and trifluoromethyl-substituted benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18F3NO5 |
|---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-6-7-23-11-5-4-9(12(20)21)8-10(11)15(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
FRYIPHJKTMYVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

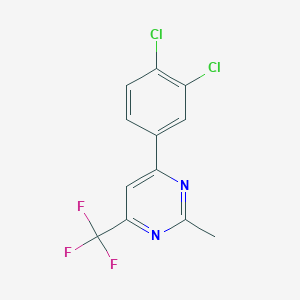
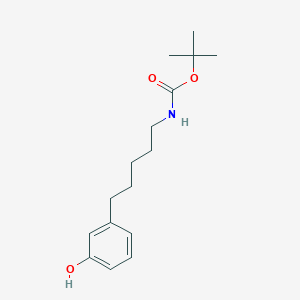
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
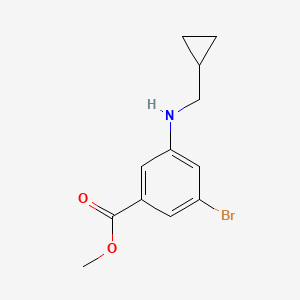
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)

